molecular formula C11H14BrNO B1525141 3-(4-Bromo-2-ethylphenoxy)azetidine CAS No. 1219976-28-9

3-(4-Bromo-2-ethylphenoxy)azetidine

Cat. No. B1525141
M. Wt: 256.14 g/mol
InChI Key: LFDZZENQUAZZMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines, including 3-(4-Bromo-2-ethylphenoxy)azetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The methods of synthesis are organized by the reaction type used for functionalization of azetidines . A straightforward one-step synthesis of azetidine-3-amines has been reported, which starts from a bench-stable, commercial material .


Molecular Structure Analysis

The molecular weight of 3-(4-Bromo-2-ethylphenoxy)azetidine is 256.14 g/mol. The InChI code for this compound is 1S/C9H10BrNO/c10-7-1-3-8 (4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Synthesis of Functionalized Azetidines

3-Bromo-3-ethylazetidines have shown significant synthetic utility by facilitating the straightforward preparation of various functionalized azetidines. These include 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. Additionally, 3-bromo-3-ethylazetidines have been effectively used as precursors for synthesizing 3-ethylideneazetidines, which further serve as starting materials for novel functionalized azetidines and spirocyclic azetidine building blocks. This application underscores the compound's pivotal role in the synthesis of novel molecular structures, providing valuable templates in medicinal chemistry and drug discovery (Stankovic et al., 2013).

Enabling Efficient Synthesis of cis-3,4-disubstituted Piperidines

2-(2-Mesyloxyethyl)azetidines, obtained through specific synthetic routes involving monochloroalane reduction and mesylation, demonstrate the compound's utility in enabling the stereoselective preparation of new 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines. This method provides an efficient alternative for the known preparation of 3,4-disubstituted piperidines, highlighting its application in producing valuable templates for medicinal chemistry research (Mollet et al., 2011).

Development of Drug-like Compounds

The synthesis of 3,3-diarylazetidines from N-Cbz azetidinols showcases another vital application, utilizing a calcium(II)-catalyzed Friedel-Crafts alkylation process. This technique not only yields products in high yield but also facilitates the derivation of drug-like compounds through further functionalization. The crucial role of the N-Cbz group in enhancing reactivity by stabilizing an intermediate carbocation highlights the strategic manipulation of azetidine derivatives for drug development (Denis et al., 2018).

Exploration of Energetic Building Blocks

3-(Bromoethynyl)azetidine serves as a highly energetic building block for the production of active pharmaceutical ingredients (APIs), demonstrating its utility beyond typical medicinal chemistry applications. The development of a scalable synthesis process, along with a detailed safety study, underscores its significance in the chemical industry. The identification of suitable counterions to mitigate energetic properties through chemical process development illustrates the compound's potential in the synthesis of complex molecules (Kohler et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, Boc-azetidine-3-methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity . The review of these advances is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(4-bromo-2-ethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-8-5-9(12)3-4-11(8)14-10-6-13-7-10/h3-5,10,13H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDZZENQUAZZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295110
Record name 3-(4-Bromo-2-ethylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-ethylphenoxy)azetidine

CAS RN

1219976-28-9
Record name 3-(4-Bromo-2-ethylphenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromo-2-ethylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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